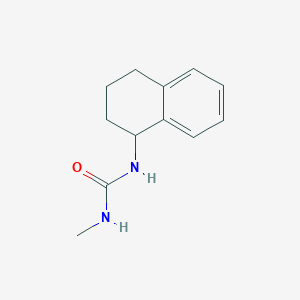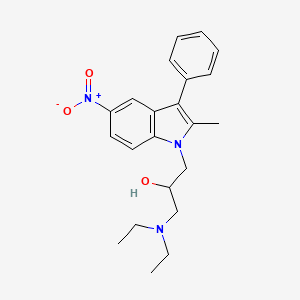
N-methyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as THN-α, is a synthetic compound that has been extensively studied for its potential applications in scientific research. THN-α belongs to the class of compounds known as α2-adrenoceptor agonists, which have been shown to modulate the activity of the sympathetic nervous system.
Mecanismo De Acción
THN-α acts as an agonist at the α2-adrenoceptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the α2-adrenoceptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the inhibition of various downstream signaling pathways, including the activation of protein kinase A and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce sympathetic nerve activity, which leads to a decrease in blood pressure and heart rate. THN-α has also been shown to increase insulin sensitivity, which may have potential applications in the treatment of type 2 diabetes. In addition, THN-α has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THN-α has several advantages for lab experiments. It is a highly specific agonist for the α2-adrenoceptor, which allows for precise modulation of sympathetic nerve activity. THN-α is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of THN-α in lab experiments. Its effects are relatively short-lived, which may limit its usefulness in long-term studies. In addition, its effects may be influenced by other factors, such as the presence of other neurotransmitters or hormones.
Direcciones Futuras
There are several future directions for research on THN-α. One potential area of research is the development of new synthetic methods for THN-α that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of THN-α in the treatment of various diseases, such as hypertension, diabetes, and inflammation. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of THN-α, which may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, THN-α is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as an agonist at the α2-adrenoceptor and has been shown to modulate the activity of the sympathetic nervous system. THN-α has several advantages for lab experiments, but also has some limitations. There are several future directions for research on THN-α, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of THN-α involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with N-methylisourea. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
THN-α has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the sympathetic nervous system, which plays a critical role in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. THN-α has been used in a variety of research studies to investigate the role of the sympathetic nervous system in the regulation of these processes.
Propiedades
IUPAC Name |
1-methyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSRMQMPBMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)


![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)

